An In-depth Technical Guide to tert-Butyl 2-(6-bromopyridin-2-yl)oxyacetate: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to tert-Butyl 2-(6-bromopyridin-2-yl)oxyacetate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes chemical principles with practical insights, offering a robust resource for researchers engaged in the synthesis and application of novel molecular entities.
Core Molecular Identifiers
Precise identification of a chemical entity is fundamental for reproducibility and clear communication within the scientific community. The following are the key identifiers for tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl 2-((6-bromopyridin-2-yl)oxy)acetate | N/A |
| CAS Number | 1206248-94-3 | [1] |
| Molecular Formula | C₁₁H₁₄BrNO₃ | N/A |
| Molecular Weight | 287.02 g/mol | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)COC1=CC=C(Br)N=C1 | Inferred from related structures |
| InChIKey | LUBRJVIWCMCNCP-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
The synthesis of tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate is most effectively achieved via the Williamson ether synthesis. This classic yet robust S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. In this specific application, the sodium salt of 6-bromopyridin-2-ol acts as the nucleophile, and tert-butyl bromoacetate serves as the electrophile.
The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is critical for the quantitative deprotonation of the hydroxyl group of 6-bromopyridin-2-ol, forming the corresponding alkoxide. The tert-butyl ester moiety of the bromoacetate is a strategic choice, serving as a protecting group for the carboxylic acid. This group is stable under the basic reaction conditions but can be readily cleaved under acidic conditions to unmask the carboxylic acid for further synthetic transformations.
Diagram of the Synthetic Workflow
Caption: Williamson ether synthesis of the target molecule.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Williamson ether synthesis.[2][3]
Materials:
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6-Bromopyridin-2-ol
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Sodium hydride (60% dispersion in mineral oil)
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tert-Butyl bromoacetate
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 6-bromopyridin-2-ol (1.0 eq).
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Suspend the starting material in anhydrous DMF.
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Cool the suspension to 0 °C using an ice bath.
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Carefully add sodium hydride (1.1 eq) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.
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Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of gas ceases and a clear solution is formed.
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Cool the reaction mixture back to 0 °C.
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Add tert-butyl bromoacetate (1.2 eq) dropwise via the dropping funnel over 15 minutes.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate.
Physicochemical and Spectroscopic Characterization
While experimental data for this specific molecule is not widely published, the following table provides predicted and known properties based on its structure and data from similar compounds.
| Property | Value | Notes |
| Appearance | Colorless to pale yellow oil or low melting solid | Predicted based on similar structures. |
| Boiling Point | > 300 °C (Predicted) | High boiling point expected due to molecular weight and polarity. |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Predicted based on its nonpolar tert-butyl group and polar pyridyl ether moiety. |
| Purity | Typically >95% (Commercially available) | [1] |
Predicted Spectroscopic Data
The following are predicted NMR and mass spectrometry data, which are essential for the structural confirmation of the synthesized compound.
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¹H NMR (400 MHz, CDCl₃):
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δ 7.55 (t, J = 7.8 Hz, 1H, Ar-H)
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δ 6.95 (d, J = 7.6 Hz, 1H, Ar-H)
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δ 6.75 (d, J = 8.0 Hz, 1H, Ar-H)
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δ 4.80 (s, 2H, O-CH₂-C=O)
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δ 1.50 (s, 9H, C(CH₃)₃)
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¹³C NMR (101 MHz, CDCl₃):
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δ 167.5 (C=O)
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δ 162.0 (Ar-C-O)
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δ 141.0 (Ar-C-Br)
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δ 140.0 (Ar-CH)
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δ 118.0 (Ar-CH)
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δ 110.0 (Ar-CH)
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δ 82.5 (O-C(CH₃)₃)
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δ 66.0 (O-CH₂)
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δ 28.0 (C(CH₃)₃)
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Mass Spectrometry (ESI+):
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m/z 288.0, 290.0 [M+H]⁺ (Characteristic bromine isotope pattern)
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m/z 310.0, 312.0 [M+Na]⁺ (Characteristic bromine isotope pattern)
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Applications in Medicinal Chemistry and Drug Discovery
The tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate scaffold is a valuable intermediate in the synthesis of more complex molecules for drug discovery. The presence of multiple functional groups offers several avenues for synthetic diversification.
Diagram of the Molecule's Utility
Caption: Potential synthetic transformations of the title compound.
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Cross-Coupling Reactions: The bromine atom on the pyridine ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the exploration of the structure-activity relationship (SAR) around the pyridine core.
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Buchwald-Hartwig Amination: The C-Br bond can also undergo Buchwald-Hartwig amination to introduce various primary and secondary amines, which are common functionalities in many biologically active compounds.
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Ester Hydrolysis and Amide Bond Formation: The tert-butyl ester can be selectively hydrolyzed under acidic conditions to yield the corresponding carboxylic acid. This carboxylic acid is a key functional group for forming amide bonds with a diverse array of amines, a common strategy in the development of small molecule inhibitors.
The 2-pyridyloxoacetate moiety is found in a number of compounds with interesting biological activities, including anti-inflammatory and anticancer properties.[4] The structural motifs present in tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate make it a valuable building block for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
As a bromo-organic compound and a potential alkylating agent, tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
Conclusion
tert-Butyl 2-(6-bromopyridin-2-yl)oxyacetate is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis via the Williamson ether reaction is straightforward, and its multiple functional groups provide a versatile platform for the generation of diverse chemical libraries. A thorough understanding of its synthesis, properties, and potential applications, as outlined in this guide, will empower researchers to effectively utilize this valuable building block in the quest for novel therapeutics.
References
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Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2021). RSC Advances, 11(43), 26657-26681. Retrieved from [Link]
